CID 78063706

Description

CID 78063706 is a chemical compound registered in the PubChem database, a widely used resource for chemical structures, properties, and biological activities.

Properties

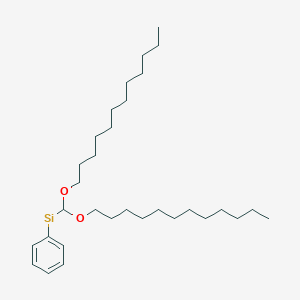

Molecular Formula |

C31H56O2Si |

|---|---|

Molecular Weight |

488.9 g/mol |

InChI |

InChI=1S/C31H56O2Si/c1-3-5-7-9-11-13-15-17-19-24-28-32-31(34-30-26-22-21-23-27-30)33-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27,31H,3-20,24-25,28-29H2,1-2H3 |

InChI Key |

GWCCZIVPPXBNMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(OCCCCCCCCCCCC)[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78063706 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to facilitate the reaction . Industrial production methods may vary, but they generally adhere to similar principles to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

CID 78063706 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

CID 78063706 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects and as a component in drug development. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of CID 78063706 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063706, a comparative analysis with structurally or functionally analogous compounds is essential. The following parameters are critical for such comparisons:

Structural and Physicochemical Properties

Based on methodologies from and guidelines in , key properties include molecular weight, solubility, logP (partition coefficient), and polar surface area. For example:

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Weight (g/mol) | Data pending | 532.6 | 546.6 |

| LogP (XLOGP3) | Data pending | 3.8 | 4.2 |

| Polar Surface Area (Ų) | Data pending | 140.5 | 135.7 |

| Solubility (mg/mL) | Data pending | 0.015 | 0.012 |

Note: Oscillatoxin derivatives () are used here as structural analogs due to the lack of direct data for this compound. Parameters for oscillatoxins are illustrative.

Spectral and Analytical Data

Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as highlighted in and , are pivotal for structural elucidation. For instance:

- Fragmentation Patterns : Oscillatoxin derivatives exhibit distinct MS/MS fragmentation pathways under CID conditions, enabling differentiation between isomers (e.g., 30-methyl-oscillatoxin D vs. oscillatoxin D) .

- GC-MS Profiles : emphasizes the use of GC-MS chromatograms to compare volatile analogs, which could apply to this compound if it shares similar volatility.

Research Findings and Challenges

Methodological Recommendations

- Non-Targeted Metabolomics: As in , high-resolution mass spectrometry (HRMS) coupled with CCS (collision cross-section) measurements could enhance identification accuracy.

- Computational Modeling : Tools like molecular docking or QSAR (quantitative structure-activity relationship) analyses (implied in ) may predict bioactivity.

Biological Activity

CID 78063706 is a compound associated with the chemically-inducible dimerization (CID) technique, which has gained prominence in cell biology for its ability to manipulate protein interactions and signaling pathways with high specificity. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant case studies.

Overview of Chemically-Inducible Dimerization (CID)

Chemically-inducible dimerization is a method that allows researchers to control the interactions between proteins in living cells. By using small molecules, such as this compound, scientists can induce specific protein-protein interactions, facilitating the study of cellular processes in real-time. This technique has been particularly valuable in understanding complex signaling pathways and cellular responses.

This compound functions by binding to specific proteins that have been engineered to contain dimerization domains. Upon administration, the compound induces dimerization, leading to the activation or inhibition of downstream signaling pathways. This mechanism allows for precise temporal and spatial control over protein activity within the cell.

Biological Activity

The biological activity of this compound can be summarized through various applications and case studies:

- Protein Localization : this compound has been used to localize proteins to specific cellular compartments, enabling researchers to study the effects of localized signaling.

- Signal Transduction : The compound facilitates the investigation of lipid second messengers and small GTPases, addressing the "signaling paradox" where a limited number of signaling molecules can produce diverse cellular responses.

- Cellular Responses : Studies have shown that this compound can modulate cellular responses such as proliferation, differentiation, and apoptosis by altering protein interactions.

Case Studies

- Lipid Second Messengers : In a study examining lipid signaling pathways, researchers utilized this compound to elucidate how specific lipid second messengers influence cellular behavior. The results indicated that manipulating these pathways could lead to significant changes in cell fate decisions.

- Small GTPases : Another case study focused on small GTPases involved in cell migration. By applying this compound, researchers were able to demonstrate how dimerization affects GTPase activity and consequently alters migratory behavior in cancer cells.

- Orthogonal Manipulation : Recent advancements have introduced novel CID substrates that allow simultaneous manipulation of multiple systems within a single cell. This approach has opened new avenues for studying complex biological systems.

Data Table: Summary of Biological Activities

Q & A

How to formulate a focused research question for studying CID 78063706?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:

- "How does this compound interact with [specific biological target] under varying pH conditions (PICO: Intervention = pH variation; Outcome = binding affinity)?"

Avoid vague terms and ensure alignment with gaps identified in literature reviews . Test the question’s feasibility through pilot studies or computational modeling .

Q. What methodologies are appropriate for initial physicochemical characterization of this compound?

- Methodological Answer : Prioritize techniques such as:

- Spectroscopy (NMR, FT-IR) for structural elucidation.

- Chromatography (HPLC, GC-MS) for purity assessment.

- Thermal analysis (DSC, TGA) for stability profiling.

Document experimental parameters (e.g., solvent systems, temperature) meticulously to ensure reproducibility . Cross-validate results with secondary methods (e.g., X-ray crystallography) if inconsistencies arise .

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

- Step 1 : Use databases like PubMed, SciFinder, and Google Scholar with keywords: "this compound", "[chemical class]", "[biological activity]". Filter by publication date (e.g., last 10 years) and peer-reviewed journals .

- Step 2 : Organize findings into thematic categories (e.g., synthesis routes, toxicity profiles) using tools like Zotero or EndNote.

- Step 3 : Identify gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

- Methodological Answer :

- Comparative Analysis : Systematically compare experimental conditions (e.g., cell lines, dosage ranges) from conflicting studies .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., ISO guidelines) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

Use cheminformatics tools (e.g., molecular docking) to model interactions and generate testable hypotheses .

Q. What strategies optimize experimental conditions for synthesizing this compound with high yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst concentration, reaction time). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Solvent | Ethanol | DMSO |

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

Validate results with kinetic studies and scale-up trials under controlled environments .

Q. How to design multi-omics studies to explore this compound’s biological pathways?

- Methodological Answer :

- Integrative Workflow :

Transcriptomics : RNA-seq to identify gene expression changes post-treatment.

Proteomics : LC-MS/MS to quantify protein abundance shifts.

Metabolomics : NMR or GC-MS to track metabolic flux.

- Data Integration : Use bioinformatics pipelines (e.g., KEGG pathway analysis) to map cross-omics interactions . Address batch effects and normalize data using tools like DESeq2 or MetaboAnalyst .

Methodological Tables

Table 1 : Key Frameworks for Research Question Development

| Framework | Components | Application to this compound |

|---|---|---|

| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Ensure novel synthesis routes are ethically compliant and mechanistically unexplored . |

| PICO | Problem, Intervention, Comparison, Outcome | Compare efficacy of this compound vs. analogs in inhibiting [enzyme] . |

Table 2 : Common Pitfalls in Experimental Design and Mitigation Strategies

| Pitfall | Mitigation Strategy |

|---|---|

| Uncontrolled variables | Use blocking or randomization in DoE . |

| Low reproducibility | Detailed SOPs and open-access data sharing . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.